molecular formula C17H12BrN3O4 B2709247 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide CAS No. 921900-69-8

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

Cat. No.: B2709247
CAS No.: 921900-69-8
M. Wt: 402.204
InChI Key: QKVHRHKDOQHNMO-UHFFFAOYSA-N
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Description

N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole (piperonyl) group at position 5 and a 4-bromobenzamide moiety at position 2. The benzo[d][1,3]dioxole group is known for enhancing bioavailability and metabolic stability in drug design, while the bromine atom in the benzamide substituent may contribute to halogen bonding interactions in biological targets .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c18-12-4-2-11(3-5-12)16(22)19-17-21-20-15(25-17)8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHRHKDOQHNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on different biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its molecular formula is C16_{16}H14_{14}BrN3_{3}O3_{3}, with a molecular weight of approximately 396.21 g/mol. The presence of bromine and nitrogen heterocycles suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant growth inhibition against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, derivatives of benzodioxole exhibited IC50_{50} values below 5 μM against these cell lines, indicating potent anticancer activity .
CompoundCell LineIC50_{50} (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

2. Antidiabetic Potential

Compounds derived from benzodioxole have also been investigated for their antidiabetic effects. In one study, certain derivatives inhibited α-amylase with IC50_{50} values ranging from 0.68 to 0.85 μM, demonstrating their potential as therapeutic agents for diabetes management .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Activity : The inhibition of enzymes such as α-amylase is crucial for their antidiabetic properties.
  • Induction of Apoptosis : Anticancer activity may be mediated through pathways that promote apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound was conducted using human cancer cell lines. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Diabetes Management

In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of related benzodioxole derivatives resulted in a significant reduction in blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL over a treatment period .

Scientific Research Applications

Antimicrobial Applications

The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For example, compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide have been synthesized and evaluated against various strains of bacteria and fungi. The results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Type
Compound A1.27Gram-positive
Compound B1.43Gram-negative
Compound C2.60Fungal

Anticancer Properties

The anticancer potential of this compound has been demonstrated through various studies. Compounds containing oxadiazole moieties have been reported to inhibit cancer cell proliferation effectively. In vitro studies show that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Table 2: Anticancer Activity Data

Compound NameIC50 (µM)Cell Line Tested
Compound D5.85HCT116 (Colorectal)
Compound E4.53MCF7 (Breast)
Compound F9.99Standard Drug (5-FU)

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives and brominated benzamides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • The piperonyl group consistently enhances metabolic stability across analogues .
    • Halogen substituents (Br, Cl) improve target binding via hydrophobic/halogen bonding but may increase toxicity .
    • Oxadiazole cores generally exhibit better metabolic resistance than thiazoles or thiadiazoles .
  • Gaps and Future Directions: Limited data on the target compound’s specific biological activity necessitates further in vitro screening (e.g., kinase inhibition, cytotoxicity assays). Comparative pharmacokinetic studies between oxadiazole and thiazole derivatives could clarify structural advantages.

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